molecular formula C14H10ClFN2O3 B13460289 N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide

N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide

Cat. No.: B13460289
M. Wt: 308.69 g/mol
InChI Key: LLYOATQBRRSTSW-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a fluorine atom, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide typically involves the reaction of 3-chlorobenzylamine with 4-fluoro-3-nitrobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N-[(3-chlorophenyl)methyl]-4-fluoro-3-aminobenzamide.

    Substitution: Formation of N-[(3-chlorophenyl)methyl]-4-substituted-3-nitrobenzamide.

    Oxidation: Formation of N-[(3-chlorophenyl)methyl]-4-fluoro-3-carboxybenzamide.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
  • N-(3-chlorophenyl)-4-fluoro-3-aminobenzamide
  • N-(3-chlorophenyl)-4-fluoro-3-carboxybenzamide

Uniqueness

N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, fluorine atom, and chlorophenyl moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H10ClFN2O3

Molecular Weight

308.69 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide

InChI

InChI=1S/C14H10ClFN2O3/c15-11-3-1-2-9(6-11)8-17-14(19)10-4-5-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)

InChI Key

LLYOATQBRRSTSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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